molecular formula C24H19ClN2O2S B11097306 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone

Cat. No.: B11097306
M. Wt: 434.9 g/mol
InChI Key: HHQUOVBNMQZGGA-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone is a complex organic compound with a molecular formula of C24H19ClN2OS. This compound is part of the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-(4-chlorophenyl)-2-oxoethyl sulfide and 2,5-dimethylaniline.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under reflux conditions to form the final quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazolinones.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a dimethylphenyl group in the quinazolinone scaffold differentiates it from other similar compounds.

Properties

Molecular Formula

C24H19ClN2O2S

Molecular Weight

434.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2,5-dimethylphenyl)quinazolin-4-one

InChI

InChI=1S/C24H19ClN2O2S/c1-15-7-8-16(2)21(13-15)27-23(29)19-5-3-4-6-20(19)26-24(27)30-14-22(28)17-9-11-18(25)12-10-17/h3-13H,14H2,1-2H3

InChI Key

HHQUOVBNMQZGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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